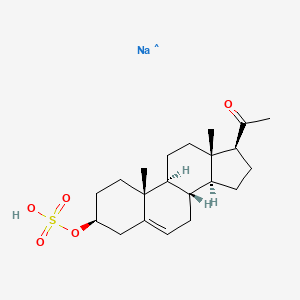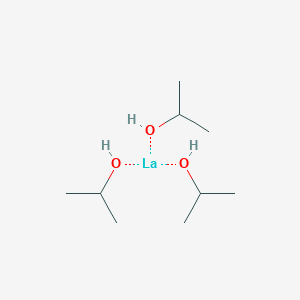
Triisopropoxylanthanum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum(III) isopropoxide, also known as lanthanum isopropylate or tris(isopropoxy)lanthanum(III), is a chemical compound with the molecular formula C9H21LaO3 and a molecular weight of 316.17 g/mol . It is a lanthanum-based compound widely used in various scientific and industrial applications, particularly in the field of catalysis.
準備方法
Lanthanum(III) isopropoxide can be synthesized through several methods. One common synthetic route involves the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
化学反応の分析
Lanthanum(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum oxide.
Substitution: It participates in substitution reactions where the isopropoxide groups are replaced by other ligands.
Complex Formation: It forms complexes with various organic ligands, enhancing its catalytic properties.
Common reagents used in these reactions include organic solvents like tetrahydrofuran, toluene, and hexane. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Lanthanum(III) isopropoxide is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Asymmetric Catalysis: It forms complexes with chiral ligands, promoting enantioselective reactions such as the 1,4-addition of malonate to cyclic and acyclic enones.
Catalytic Allylation: It acts as a co-catalyst with copper fluoride-triphenylphosphine in the allylation of ketoimines.
Material Science: It is used in the synthesis of lanthanum-based materials for electronic and optical applications.
作用機序
The mechanism of action of lanthanum(III) isopropoxide in catalytic reactions involves the coordination of the lanthanum center with the substrate, facilitating the desired transformation. The isopropoxide groups act as ligands, stabilizing the complex and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
類似化合物との比較
Lanthanum(III) isopropoxide is unique due to its high reactivity and versatility in forming complexes with various ligands. Similar compounds include:
Yttrium(III) tris(isopropoxide): Similar in structure but with yttrium as the central metal.
Strontium isopropoxide: Another isopropoxide compound with strontium as the central metal.
Lanthanum(III) acetylacetonate hydrate: A lanthanum-based compound with different ligands, used in similar catalytic applications.
These compounds share some properties but differ in their reactivity and specific applications, highlighting the uniqueness of lanthanum(III) isopropoxide in certain catalytic processes.
特性
分子式 |
C9H24LaO3 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC名 |
lanthanum;propan-2-ol |
InChI |
InChI=1S/3C3H8O.La/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChIキー |
DEWJCXKJHURJAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


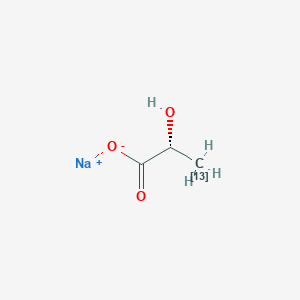
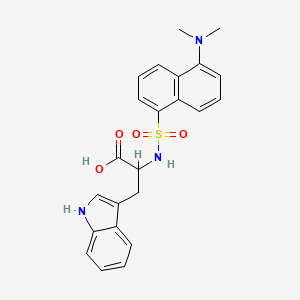
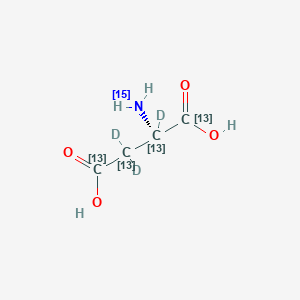


![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)

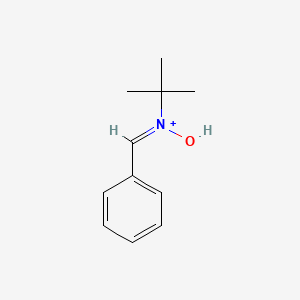
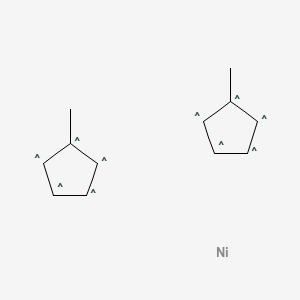
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
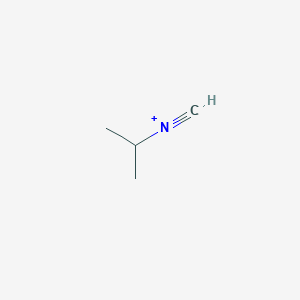
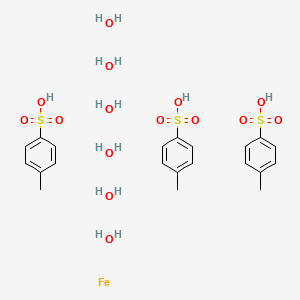
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
